A Comprehensive Guide to the Preliminary In Vitro Evaluation of 3-Methylpyrazine-2-carboxamide
A Comprehensive Guide to the Preliminary In Vitro Evaluation of 3-Methylpyrazine-2-carboxamide
Introduction
Pyrazine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrazine ring is a key structural motif in numerous natural and synthetic compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3] 3-Methylpyrazine-2-carboxamide, a derivative of this versatile scaffold, holds promise as a potential therapeutic agent. This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of 3-Methylpyrazine-2-carboxamide, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are intended to provide a robust initial assessment of the compound's biological activity and guide further investigation.
Compound Profile: 3-Methylpyrazine-2-carboxamide
Chemical Structure:
-
IUPAC Name: 3-methylpyrazine-2-carboxamide
-
Molecular Formula: C₆H₇N₃O
-
Molecular Weight: 137.14 g/mol
-
CAS Number: 5521-55-1
Synthesis and Characterization:
The synthesis of pyrazine carboxamide derivatives can be achieved through various established chemical routes. A common approach involves the amidation of a corresponding pyrazine carboxylic acid or its ester.[4] For instance, 3-aminopyrazine-2-carboxylic acid can be converted to its methyl ester via Fisher esterification, followed by aminolysis to yield the desired carboxamide.[4] Alternatively, coupling agents like 1,1'-carbonyldiimidazole (CDI) can be employed to activate the carboxylic acid for subsequent reaction with an amine.[4] Microwave-assisted synthesis has also been shown to be an efficient method for producing pyrazine carboxamide derivatives, often resulting in higher yields and shorter reaction times.[5][6]
Following synthesis, comprehensive characterization of 3-Methylpyrazine-2-carboxamide is crucial to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the amide carbonyl.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[6]
In Vitro Evaluation Workflow
The preliminary in vitro evaluation of a novel compound like 3-Methylpyrazine-2-carboxamide should follow a logical progression, starting with an assessment of its intrinsic toxicity to mammalian cells, followed by screening for specific biological activities. This guide will focus on three key areas of investigation suggested by the known activities of related pyrazine derivatives: cytotoxicity, antimicrobial activity, and anti-inflammatory potential.
Figure 1: A proposed workflow for the in vitro evaluation of 3-Methylpyrazine-2-carboxamide.
Cytotoxicity Assessment
Rationale: Before evaluating the specific biological activities of 3-Methylpyrazine-2-carboxamide, it is essential to determine its inherent toxicity to mammalian cells. This provides a therapeutic window and helps to distinguish between targeted pharmacological effects and non-specific cytotoxicity. The MTT and XTT assays are widely used colorimetric methods for assessing cell viability.[7][8][9] These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product.[7][8]
MTT/XTT Assay Protocol
-
Cell Culture:
-
Compound Treatment:
-
Prepare a stock solution of 3-Methylpyrazine-2-carboxamide in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in cell culture medium.
-
Replace the medium in the 96-well plate with the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubate for 24-72 hours.
-
-
MTT/XTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) solution to each well.[7][8]
-
Incubate for a specified period (typically 2-4 hours) to allow for formazan formation.
-
-
Data Acquisition:
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Figure 2: Workflow for the MTT/XTT cytotoxicity assay.
Illustrative Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | 24 | >100 |
| 48 | 85.3 | |
| 72 | 62.1 | |
| A549 | 24 | >100 |
| 48 | 92.7 | |
| 72 | 75.4 |
Antimicrobial Activity Assessment
Rationale: Pyrazine derivatives, including the well-known antitubercular drug pyrazinamide, have demonstrated significant antimicrobial activity.[10][11][12] Therefore, it is prudent to evaluate 3-Methylpyrazine-2-carboxamide for its potential to inhibit the growth of various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard in vitro assays to quantify the antimicrobial potency of a compound.[13][14][15][16]
MIC and MBC Assay Protocol
-
Microorganism Preparation:
-
Culture the selected bacterial or fungal strains overnight in the appropriate broth medium.
-
Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Broth Microdilution for MIC:
-
In a 96-well plate, prepare serial dilutions of 3-Methylpyrazine-2-carboxamide in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[13][16][17]
-
-
MBC Determination:
Figure 3: Workflow for MIC and MBC antimicrobial assays.
Illustrative Antimicrobial Data
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 64 | 128 |
| Escherichia coli | 128 | >256 |
| Candida albicans | 128 | 256 |
| Mycobacterium smegmatis | 32 | 64 |
Anti-inflammatory Activity Assessment
Rationale: Chronic inflammation is implicated in a wide range of diseases, and many pyrazine derivatives have been reported to possess anti-inflammatory properties.[1] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).[18][19][20][21] The Griess assay provides a simple and sensitive method for measuring nitrite, a stable breakdown product of NO.[18][20][22]
Nitric Oxide Inhibition Assay Protocol
-
Cell Culture:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of 3-Methylpyrazine-2-carboxamide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition by the compound.
-
Figure 4: Workflow for the nitric oxide inhibition assay.
Illustrative Anti-inflammatory Data
| Compound Concentration (µM) | NO Production (% of LPS Control) |
| 0 (LPS only) | 100 |
| 1 | 95.2 |
| 10 | 78.6 |
| 50 | 45.1 |
| 100 | 22.9 |
Potential Mechanism of Action: Insights from Related Compounds
The antitubercular drug pyrazinamide is a pro-drug that is converted to its active form, pyrazinoic acid, within the mycobacterium.[11][23] Pyrazinoic acid is thought to disrupt membrane potential and inhibit fatty acid synthase I.[11][12] While the exact mechanism of 3-Methylpyrazine-2-carboxamide is yet to be elucidated, it may share some mechanistic features with other pyrazine derivatives. For instance, in the context of anti-inflammatory activity, it could potentially inhibit signaling pathways involved in the expression of pro-inflammatory genes, such as the NF-κB pathway.
Figure 5: A hypothetical signaling pathway for the anti-inflammatory action of 3-Methylpyrazine-2-carboxamide.
Conclusion
This technical guide outlines a systematic and robust approach for the preliminary in vitro evaluation of 3-Methylpyrazine-2-carboxamide. The described methodologies for assessing cytotoxicity, antimicrobial activity, and anti-inflammatory potential provide a solid foundation for characterizing the biological profile of this compound. The results from these assays will be instrumental in guiding future research, including more in-depth mechanistic studies and in vivo efficacy testing. The versatility of the pyrazine scaffold suggests that 3-Methylpyrazine-2-carboxamide is a promising candidate for further drug discovery and development efforts.
References
-
Zhao, S., Wang, L., Wang, J., Wang, C., Zheng, S., Fu, Y., Li, Y., Chen, W.-D., Hou, R., Yang, D., & Wang, Y.-D. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(3), 336-347. [Link]
-
Wang, L., Zhao, S., Wang, J., Wang, C., Zheng, S., Fu, Y., Li, Y., Chen, W.-D., Hou, R., Yang, D., & Wang, Y.-D. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(3), 2345-2366. [Link]
-
Jand'ourek, O., Vávrová, K., Vytlašová, J., Vinšová, J., & Doležal, M. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(3), 449. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Doležal, M., Zitko, J., Jand'ourek, O., & Kollár, P. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 21(10), 1341. [Link]
-
Durham University. (2018). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [Link]
-
Krajčovičová, M., Slaninová, J., & Kašpárková, J. (2017). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 13(Suppl 3), S529–S534. [Link]
-
Doležal, M., Zitko, J., Jand'ourek, O., & Kollár, P. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 21(10), 1341. [Link]
-
Zitko, J., Servusová, B., Jand'ourek, O., & Doležal, M. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 496. [Link]
-
Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]
-
Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In eBook. [Link]
-
Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), 10.1128/microbiolspec.MGM2-0023-2013. [Link]
-
Maniyam, A., Mohtar, N., & Perumal, V. (2016). In Vitro Nitric Oxide Scavenging and Anti-inflammatory Activities of Different Solvent Extracts of Various Parts of Musa paradisiaca. Journal of Pharmacy & Bioallied Sciences, 8(3), 200–205. [Link]
-
Li, Y., Wang, Y., & Wang, J. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7401. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology, 411, 57-72. [Link]
-
BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. [Link]
-
Yulizar, Y., & Wibowo, A. H. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Ebadi, A. (2018). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(ii) complex. Revue Roumaine de Chimie, 63(10), 897-902. [Link]
-
ResearchGate. (n.d.). Nitric oxide (NO) scavenging assay, following Griess reagent method.... [Link]
-
Wikipedia. (n.d.). Pyrazinamide. [Link]
-
Twarużek, M., Zastempowska, E., Soszczyńska, E., & Ałtyn, I. (2016). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 12, 19-25. [Link]
-
Taher, M., Ghani, M. A., & Susanti, D. (2012). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Makara Journal of Science, 16(2), 143-147. [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
-
Patsnap. (n.d.). What is the mechanism of Pyrazinamide?. [Link]
-
Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), MGM2-0023-2013. [Link]
-
Bahiense, J. B., Marques, F. M., Figueira, M. M., Vargas, T. S., & de Almeida, P. D. O. (2017). Potential anti-inflammatory, antioxidant and antimicrobial activities of Sambucus australis. Pharmaceutical Biology, 55(1), 991–997. [Link]
-
Kumar, A., Kumar, A., & Sharma, G. (2014). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1339-1350. [Link]
-
Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Dr. Oracle. (n.d.). What is the mechanism of action (MOA) of Pyrazinamide?. [Link]
-
The Good Scents Company. (n.d.). methyl pyrazine carboxylate. [Link]
Sources
- 1. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. measurlabs.com [measurlabs.com]
- 10. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 16. emerypharma.com [emerypharma.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]






